1-(1H-吲唑-6-羰基)哌啶-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

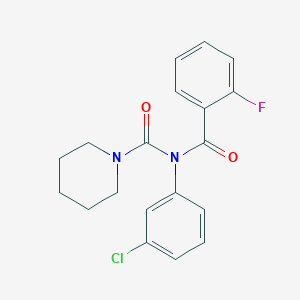

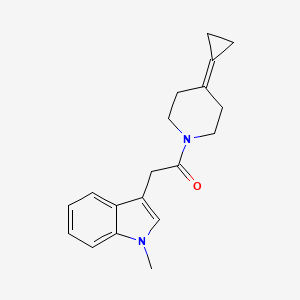

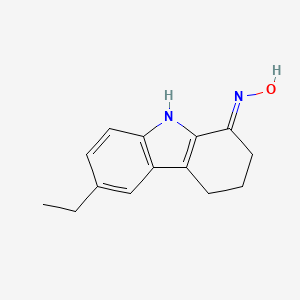

“1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid” is a complex organic compound . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The main resonances in the 1H-NMR spectra of the 1H-indazole carboxylic acid derivatives in MeOD are: four resonances at δ = 7.12-7.76 ppm, usually as two one proton doublets (4-H and 7-H) and two one proton triplets (5-H and 6-H), a singlet (or a doublet with J = 0.6 Hz) at δ = 7.98-8.04 ppm corresponding to the 3-H proton, a triplet for the NC H2 protons at δ = 4.38-5.22 ppm, and resonances at δ = 1.23-2.91 ppm for the C H2 protons .

Chemical Reactions Analysis

Indazoles can be synthesized through various methods, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

科学研究应用

Medicinal Chemistry

1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid: is a compound that has garnered attention in medicinal chemistry due to its indazole moiety. Indazoles are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . This makes the compound a valuable precursor in the synthesis of potential therapeutic agents.

Drug Development

In drug development, the indazole group of this compound can be utilized to create new pharmacophores . These pharmacophores can be designed to interact with biological targets, such as enzymes or receptors, to modulate their activity for therapeutic benefit. The compound’s structure allows for the development of selective inhibitors which can be crucial in treating diseases like cancer .

Biological Research

The compound’s ability to be incorporated into various biochemical compounds makes it a significant player in biological research. It can be used to study cell proliferation and cell cycle regulation , particularly in cancer cell lines. Its derivatives have shown antiproliferative activities against a panel of tumor cell lines, indicating its potential in cancer research .

Chemistry

In the field of chemistry, particularly heterocyclic chemistry , this compound is used in the synthesis of indazole derivatives. These derivatives are important for creating compounds with enhanced chemical stability and reactivity , which can be further used in various chemical reactions and as intermediates in organic synthesis .

Material Science

In material science, the compound can contribute to the development of new materials with specific properties. Its molecular structure can be incorporated into polymers or other materials to impart desired characteristics such as thermal stability or electronic properties .

Agricultural Applications

While specific applications in agriculture are not directly mentioned, the chemical properties of indazole derivatives suggest potential uses in the development of agrochemicals . These could include pesticides or plant growth regulators that help in protecting crops and enhancing yield .

Industrial Uses

Industrially, the compound can be used as a building block for the synthesis of more complex molecules. Its availability and structural versatility make it a valuable resource for industrial-scale chemical production processes .

Pharmacological Applications

The piperidine moiety in the compound is also significant in pharmacology. Piperidine derivatives are present in many classes of pharmaceuticals and are known for their bioactive properties . This makes the compound a key ingredient in the design and synthesis of new drugs .

作用机制

Target of Action

Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and h-sgk (human serum and glucocorticoid dependent kinase) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

This could lead to alterations in cellular processes such as cell cycle progression and DNA damage response .

Biochemical Pathways

Given its potential interaction with kinases like chk1, chk2, and h-sgk, it may influence pathways related to cell cycle regulation and dna damage response .

Result of Action

Given its potential interaction with kinases, it may influence cellular processes such as cell cycle progression and dna damage response .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the chemical shifts of the compound depend on the solvents used . .

属性

IUPAC Name |

1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-13(17-6-2-1-3-12(17)14(19)20)9-4-5-10-8-15-16-11(10)7-9/h4-5,7-8,12H,1-3,6H2,(H,15,16)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVKQAANTADAGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)C2=CC3=C(C=C2)C=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2R,3R)-2,3-bis(benzoyloxy)succinate](/img/structure/B2871034.png)

![5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2871035.png)

![methyl N-(4-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}phenyl)carbamate](/img/structure/B2871037.png)

![2-Amino-6-ethyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2871050.png)